6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine is a nitrogen-containing heterocyclic compound recognized for its potential biological activities and applications in medicinal chemistry. Its molecular formula is , with a molecular weight of approximately 213.04 g/mol. The compound is classified under triazine derivatives and has garnered interest due to its role as an inhibitor of various enzymes and receptors, making it a valuable scaffold in drug discovery efforts .
The synthesis of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine can be achieved through several methods. One common approach involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. This method allows for the formation of the desired triazine structure while maintaining high yields and purity levels .
In a typical synthesis, starting materials such as pyrrole derivatives undergo bromination followed by cyclization reactions. The reaction conditions are generally mild, which facilitates the formation of the target compound with minimal byproducts. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to analyze the purity and yield of the synthesized compound .
The molecular structure of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine features a pyrrole ring fused to a triazine system, with a bromine atom at the 6-position of the pyrrole. This unique arrangement contributes to its chemical reactivity and biological activity.
6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine can participate in various chemical reactions:
The choice of reaction conditions significantly influences the outcome and selectivity of these transformations. For instance, controlling temperature and solvent polarity can enhance yields and minimize side reactions.
The mechanism of action for 6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine involves its interaction with specific biological targets such as enzymes or receptors. The compound acts as an inhibitor by binding to active sites or allosteric sites on target proteins, thereby modulating their activity.
Research indicates that derivatives of this compound exhibit inhibitory effects on kinases and other enzyme classes involved in critical cellular processes. This makes it a candidate for further exploration in therapeutic applications .
The compound exhibits stability under ambient conditions but should be stored away from light and moisture to prevent degradation. Its reactivity profile allows it to engage in various chemical transformations without extensive degradation .
6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine has several scientific uses:
The pyrrolo[2,1-f][1,2,4]triazine scaffold represents a privileged nitrogen-rich heterocyclic system characterized by a unique bridgehead nitrogen atom and fused 5-6 bicyclic architecture. This structural framework enables diverse binding interactions with biological targets through hydrogen bonding, π-stacking, and hydrophobic effects. Its significance stems from:
The journey of pyrrolo[2,1-f][1,2,4]triazines began in 1977 when Neunhoeffer and colleagues first synthesized the core via an addition/fragmentation reaction between 1,2,4-triazine and dimethyl acetylenedicarboxylate [1]. Early applications focused on C-nucleoside analogues, exploiting the scaffold’s ability to mimic ribose-attached purines. By the 1990s, researchers recognized its potential as a quinazoline/adenine bioisostere in kinase inhibition, leading to systematic exploration of SAR. Key milestones include:
Table 1: Historical Evolution of Pyrrolotriazine-Based Therapeutics
| Year | Development | Significance | Reference |
|---|---|---|---|
| 1977 | Initial synthesis by Neunhoeffer | Established core synthetic accessibility | [1] |
| 1980s | C-nucleoside analogues | Demonstrated antiviral activity via nucleoside mimicry | [1] [6] |
| 2004 | Bristol-Myers Squibb’s kinase inhibitors (e.g., p38α MAPK inhibitors) | Validated scaffold as quinazoline replacement in ATP-binding sites | [1] |
| 2014 | Hedgehog pathway inhibitors (e.g., compound 19a) | Achieved IC₅₀ < 10 nM in Gli-luciferase assays | [3] |
| 2020 | Avapritinib (PDGFRα inhibitor) | FDA-approved for gastrointestinal stromal tumors | [5] [6] |
Critical breakthroughs emerged from halogenation chemistry: The introduction of bromine at C-6 (as in 6-bromopyrrolo[2,1-f][1,2,4]triazine) enabled cross-coupling reactions for late-stage diversification. Bayer’s 2004 patent highlighted 4-amino-6-bromo derivatives as hinge-binding motifs in kinase inhibitors, establishing the bromo-amino combination as a strategic vector for drug design [1]. Concurrently, synthetic methodology advanced from cyclization of 2-cyanopyrroles to palladium-catalyzed functionalization, improving access to C-2 and C-6 substituted variants [7] [10].
6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine (CAS: 1503986-78-4) has emerged as a pivotal building block in targeted cancer therapy due to two synergistic functional handles:
Table 2: Kinase Inhibitors Derived from 6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine
| Kinase Target | Clinical Candidate/Inhibitor | Key Modifications | Clinical Status | |
|---|---|---|---|---|
| PDGFRα | Avapritinib | C-4 aryl amino group via Buchwald coupling | FDA-approved (2020) | [5] [6] |
| ALK/JAK2 | Cephalon compounds | C-6 aryl/heteroaryl Suzuki couplings | Preclinical | [2] |
| MET kinase | Capmatinib analogues | C-2 amine acylation; C-6 pyridyl group | Phase II | [6] |
| VEGFR-2 | BMS-690514 derivatives | C-4 phenoxy group | Discontinued (toxicity) | [1] |
The compound’s strategic value manifests in three domains:
Synthetic routes to this building block typically begin with 2-cyanopyrrole:
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: 2058075-35-5
CAS No.: